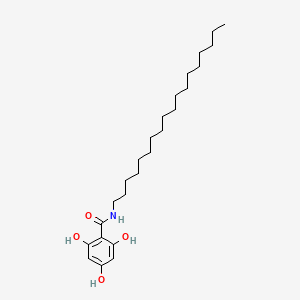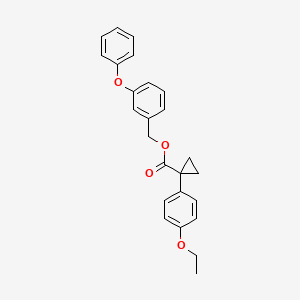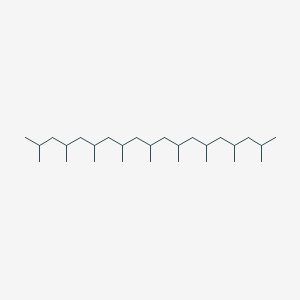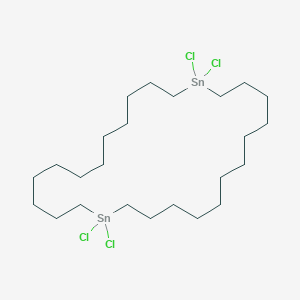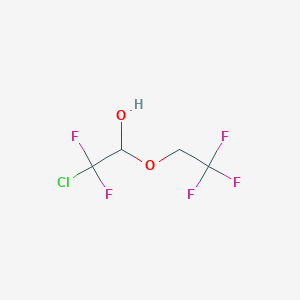
2,2'-(1,2-Phenylene)bis(5-bromo-5-nitro-1,3-dioxane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,2-Phenylene)bis(5-bromo-5-nitro-1,3-dioxane) is a chemical compound known for its antimicrobial properties. It is effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, yeast, and fungi . This compound is often used in various industrial and scientific applications due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
The synthesis of 2,2’-(1,2-Phenylene)bis(5-bromo-5-nitro-1,3-dioxane) typically involves the reaction of 1,2-dibromo-5-nitrobenzene with 1,3-dioxane under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
2,2’-(1,2-Phenylene)bis(5-bromo-5-nitro-1,3-dioxane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2’-(1,2-Phenylene)bis(5-bromo-5-nitro-1,3-dioxane) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound’s antimicrobial properties make it useful in studying microbial growth inhibition and enzyme activity.
Medicine: It is explored for potential use in developing antimicrobial agents and preservatives for pharmaceutical formulations.
Industry: The compound is used as a preservative in various industrial products, including cosmetics and personal care items
Wirkmechanismus
The antimicrobial activity of 2,2’-(1,2-Phenylene)bis(5-bromo-5-nitro-1,3-dioxane) is primarily due to its ability to promote the oxidation of essential protein thiols. This oxidation inhibits enzyme activity, leading to the inhibition of microbial growth. The compound targets various molecular pathways involved in microbial metabolism, making it effective against a broad spectrum of microorganisms .
Vergleich Mit ähnlichen Verbindungen
2,2’-(1,2-Phenylene)bis(5-bromo-5-nitro-1,3-dioxane) can be compared with other similar compounds such as:
5-Bromo-5-nitro-1,3-dioxane: A simpler analog with similar antimicrobial properties.
1,3-Diacetylbenzene: Another compound with a benzene ring substituted with different functional groups, used in various chemical applications.
The uniqueness of 2,2’-(1,2-Phenylene)bis(5-bromo-5-nitro-1,3-dioxane) lies in its dual functional groups (bromo and nitro) attached to the dioxane ring, which enhances its reactivity and antimicrobial efficacy.
Eigenschaften
CAS-Nummer |
92448-55-0 |
|---|---|
Molekularformel |
C14H14Br2N2O8 |
Molekulargewicht |
498.08 g/mol |
IUPAC-Name |
5-bromo-2-[2-(5-bromo-5-nitro-1,3-dioxan-2-yl)phenyl]-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C14H14Br2N2O8/c15-13(17(19)20)5-23-11(24-6-13)9-3-1-2-4-10(9)12-25-7-14(16,8-26-12)18(21)22/h1-4,11-12H,5-8H2 |
InChI-Schlüssel |
OFAWMHJKBXEKMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC(O1)C2=CC=CC=C2C3OCC(CO3)([N+](=O)[O-])Br)([N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[2-(Dimethylamino)-2-oxoethoxy]amino}pyridin-1-ium chloride](/img/structure/B14344231.png)
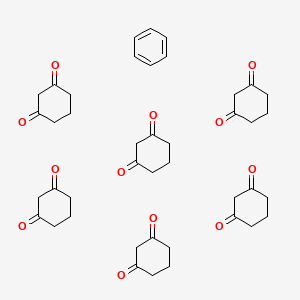
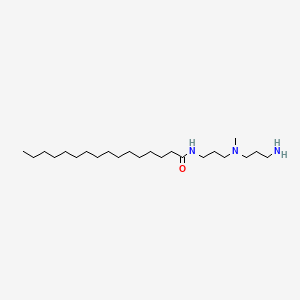
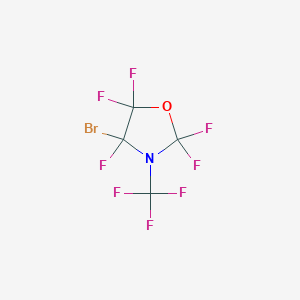
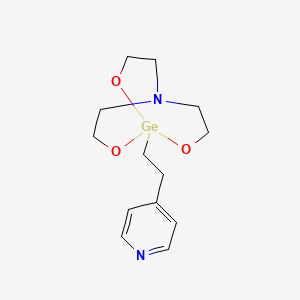
![1-[4-(Hexyloxy)phenyl]pentan-1-one](/img/structure/B14344260.png)
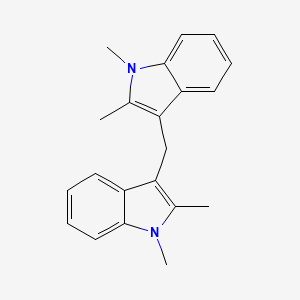

![6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile](/img/structure/B14344279.png)
